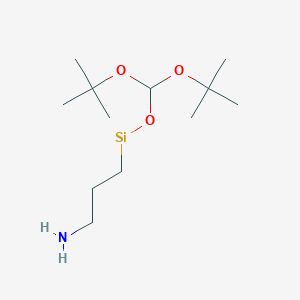
CID 18755634
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine is an organosilicon compound that features a silyl ether group and an amine group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine typically involves the reaction of 3-aminopropyltrimethoxysilane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The silyl ether group can be reduced under specific conditions.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like chlorotrimethylsilane are often employed for substitution reactions.
Major Products:
Oxidation: Produces oxides of the amine group.
Reduction: Results in the formation of simpler silyl ethers.
Substitution: Leads to the formation of various substituted silyl ethers.
Scientific Research Applications
3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in multi-step organic synthesis.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine involves the formation of stable silyl ether bonds with alcohols and amines. This stability is due to the steric hindrance provided by the di-tert-butyl groups, which protect the functional groups from unwanted reactions. The compound can be selectively deprotected under mild acidic or basic conditions, allowing for the controlled release of the protected functional groups.
Comparison with Similar Compounds
(3-Aminopropyl)triethoxysilane: Another silyl ether compound used for surface functionalization.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of alcohols and amines.
Trimethylsilyl chloride: Used for similar purposes but with different stability and reactivity profiles.
Uniqueness: 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine is unique due to its combination of a silyl ether group and an amine group, providing dual functionality in organic synthesis. Its stability and ease of removal make it a valuable tool in complex synthetic sequences.
Properties
Molecular Formula |
C12H27NO3Si |
|---|---|
Molecular Weight |
261.43 g/mol |
InChI |
InChI=1S/C12H27NO3Si/c1-11(2,3)14-10(15-12(4,5)6)16-17-9-7-8-13/h10H,7-9,13H2,1-6H3 |
InChI Key |
LBYXKKPICXHWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(OC(C)(C)C)O[Si]CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)

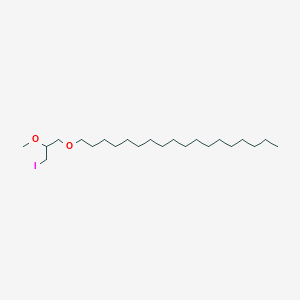
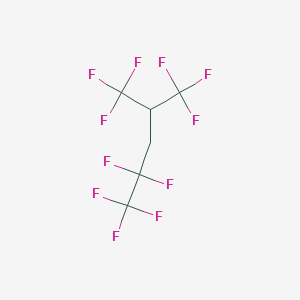
![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)
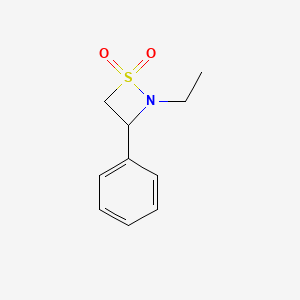
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)
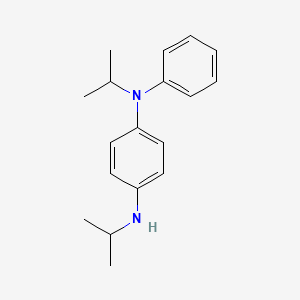
![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)

